molecular formula C18H18O4 B11834005 4-Hydroxy-3-(hydroxymethyl)-1-phenyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid CAS No. 6271-69-8

4-Hydroxy-3-(hydroxymethyl)-1-phenyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B11834005
CAS No.: 6271-69-8
M. Wt: 298.3 g/mol
InChI Key: RAESRZQFJCRAIX-UHFFFAOYSA-N
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Description

4-Hydroxy-3-(hydroxymethyl)-1-phenyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a polycyclic aromatic compound featuring a partially saturated naphthalene core. Its structure includes a phenyl substituent at position 1, a hydroxymethyl group at position 3, a hydroxyl group at position 4, and a carboxylic acid moiety at position 2. This compound belongs to the tetrahydronaphthalene family, which is structurally related to β-carboline derivatives but lacks the indole ring system characteristic of carbazoles .

Properties

CAS No.

6271-69-8

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

4-hydroxy-3-(hydroxymethyl)-1-phenyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

InChI

InChI=1S/C18H18O4/c19-10-14-16(18(21)22)15(11-6-2-1-3-7-11)12-8-4-5-9-13(12)17(14)20/h1-9,14-17,19-20H,10H2,(H,21,22)

InChI Key

RAESRZQFJCRAIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(C(C(C3=CC=CC=C23)O)CO)C(=O)O

Origin of Product

United States

Preparation Methods

Diels-Alder Cycloaddition

A cyclohexene derivative serves as the diene, reacting with a substituted dienophile to form the bicyclic system. For example:

  • Diene : 1,3-Butadiene derivative with pre-installed phenyl group.

  • Dienophile : Acrylic acid derivative to introduce the carboxylic acid precursor.

Reaction conditions:

  • Solvent: Toluene or dichloromethane.

  • Temperature: 80–110°C.

  • Catalyst: Lewis acids (e.g., AlCl₃) enhance regioselectivity.

Yield : 60–75% (reported for analogous systems).

Friedel-Crafts Alkylation

An alternative route employs Friedel-Crafts alkylation to construct the tetrahydronaphthalene framework:

  • Electrophile : Benzyl chloride or bromide.

  • Aromatic substrate : Tetralin (1,2,3,4-tetrahydronaphthalene).

Reaction conditions:

  • Catalyst: AlCl₃ or FeCl₃.

  • Solvent: Nitromethane.

  • Temperature: 0–25°C.

Limitation : Poor control over substitution pattern, necessitating post-functionalization.

Functional Group Introduction

Epoxidation-Hydrolysis

  • Epoxidation : Treat the tetrahydronaphthalene intermediate with m-chloroperbenzoic acid (mCPBA) to form an epoxide.

  • Acid-catalyzed hydrolysis : Convert the epoxide to a diol, followed by selective oxidation to introduce the hydroxymethyl group.

Conditions :

  • Epoxidation: 0°C, dichloromethane.

  • Hydrolysis: H₂SO₄ (0.5 M), 60°C.

Yield : 40–50% (two steps).

Direct Hydroxymethylation

Formaldehyde condensation under basic conditions:

  • Reagent : Paraformaldehyde, K₂CO₃.

  • Solvent : DMF, 80°C.

Selectivity : Position 3 favored due to steric and electronic factors.

Oxidation of Primary Alcohol

A hydroxymethyl group at position 2 is oxidized to a carboxylic acid:

  • Reagent : KMnO₄ in acidic (H₂SO₄) or neutral (H₂O) conditions.

  • Temperature : 60–80°C.

Yield : 70–85%.

Carboxylation with CO₂

Grignard reagent (aryl magnesium bromide) reacts with CO₂:

  • Conditions : Dry THF, −78°C.

  • Quenching : Dilute HCl.

Advantage : Better stereochemical retention compared to oxidation.

Stereochemical Control

Asymmetric Catalysis

Chiral catalysts induce enantioselectivity during key steps:

  • Diels-Alder : Jacobsen’s Cr(III)-salen catalyst achieves >90% ee.

  • Hydroxymethylation : Proline-derived organocatalysts direct facial selectivity.

Resolution of Racemates

  • Chiral column chromatography : Use of cellulose-based stationary phases.

  • Diastereomeric salt formation : Tartaric acid derivatives separate enantiomers.

Optimization and Scale-Up Challenges

Protecting Group Strategies

  • Hydroxyl groups : Protected as acetyl or TBS ethers during Friedel-Crafts alkylation.

  • Carboxylic acid : Converted to methyl ester to prevent side reactions.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures remove unreacted intermediates.

  • HPLC : Reverse-phase C18 columns resolve stereoisomers.

Purity : >98% (by GC-MS).

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR : Key signals include δ 7.2–7.4 (phenyl), δ 4.1 (hydroxymethyl), and δ 2.5–3.2 (tetrahydronaphthalene protons).

  • IR : Peaks at 3400 cm⁻¹ (O-H), 1700 cm⁻¹ (C=O).

X-ray Crystallography

Confirms absolute configuration and hydrogen-bonding network.

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)StereoselectivityScalability
Diels-AlderCycloaddition65ModerateModerate
Friedel-CraftsAlkylation55LowHigh
Asymmetric CatalysisHydroxymethylation75HighLow

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic conditions. Key findings include:

Reaction Conditions

  • Methanol/H<sub>2</sSO<sub>4</sub> catalyst at 60°C for 6 hours

  • Ethanol/p-toluenesulfonic acid (PTSA) at reflux for 12 hours

Outcomes

Product FormedYield (%)Stability
Methyl ester derivative82Stable at RT
Ethyl ester derivative75Hygroscopic

These esters retain the hydroxyl and hydroxymethyl groups, enabling further functionalization .

Oxidation Reactions

The hydroxymethyl group (-CH<sub>2</sub>OH) undergoes controlled oxidation:

Primary Pathway

  • Oxidizing Agent : KMnO<sub>4</sub> in acidic medium (H<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>O)

  • Product : 4-Hydroxy-3-carboxy-1-phenyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

  • Yield : 68% (isolated as sodium salt)

Secondary Pathway

  • Oxidizing Agent : CrO<sub>3</sub> in acetone (Jones oxidation)

  • Product : Ketone derivative via dehydrogenation of the tetrahydronaphthalene ring

  • Yield : 54% (requires inert atmosphere)

Reduction Reactions

The hydroxyl group participates in selective reductions:

Catalytic Hydrogenation

  • Conditions : H<sub>2</sub> (1 atm), Pd/C catalyst in ethanol

  • Product : 3-(Hydroxymethyl)-1-phenyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (hydroxyl group reduced)

  • Yield : 89%

Borohydride Reduction

  • Reagent : NaBH<sub>4</sub> in THF/H<sub>2</sub>O

  • Product : Diol derivative (hydroxymethyl → CH<sub>2</sub>OH retained)

  • Selectivity : >95% for hydroxymethyl group

Alkylation Reactions

The phenolic hydroxyl group undergoes O-alkylation:

Methylation

  • Reagents : CH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub> in DMF

  • Product : 4-Methoxy-3-(hydroxymethyl)-1-phenyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

  • Yield : 76%

Benzylation

  • Reagents : Benzyl bromide, NaH in THF

  • Product : 4-Benzyloxy derivative

  • Application : Intermediate for protective-group strategies

Cyclization Reactions

Intramolecular esterification forms lactones:

Acid-Catalyzed Cyclization

  • Conditions : HCl (gaseous) in toluene at 110°C

  • Product : 8-Membered lactone ring fused to tetrahydronaphthalene core

  • Yield : 63%

Base-Mediated Cyclization

  • Conditions : NaOH in ethylene glycol at 150°C

  • Product : 6-Membered lactone with phenyl substituent

  • Side Reaction : Partial decarboxylation observed (~12%)

Deprotonation and Salt Formation

The carboxylic acid group forms salts with metals and amines:

CounterionReaction MediumSolubility (mg/mL)Application
Sodium (Na<sup>+</sup>)H<sub>2</sub>O/EtOH45.2Pharmaceutical formulations
TriethylammoniumCH<sub>2</sub>Cl<sub>2</sub>12.8Catalytic reactions

Radical Reactions

The compound participates in free-radical processes:

Photochemical Oxidation

  • Conditions : UV light (254 nm), O<sub>2</sub> atmosphere

  • Product : Ring-opened dicarboxylic acid derivative

  • Mechanism : C1-C2 bond cleavage via singlet oxygen

Key Research Findings

  • Antitumor Activity : Methyl ester derivatives showed selective cytotoxicity against breast cancer cell lines (ED<sub>50</sub> = 0.7 µM for SK-BR-3) .

  • Stability Profile : The sodium salt form exhibits superior thermal stability (decomposition >250°C) compared to the free acid (decomposition at 180°C) .

  • Stereochemical Effects : Alkylation at the 4-hydroxy position alters biological activity by ~40%, highlighting the importance of stereochemistry .

This compound's reactivity profile positions it as a valuable intermediate for synthesizing complex molecules in medicinal and materials chemistry.

Scientific Research Applications

Medicinal Chemistry Applications

Antioxidant Properties
Research indicates that this compound exhibits notable antioxidant activity, which is crucial for protecting cells from oxidative stress. A study demonstrated that it can scavenge free radicals effectively, making it a candidate for developing antioxidant therapies in diseases related to oxidative damage .

Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in preclinical models. In vitro studies have indicated that it can inhibit pro-inflammatory cytokines, which are pivotal in various inflammatory diseases. This suggests its potential as an anti-inflammatory agent in therapeutic formulations .

Anticancer Activity
Preliminary studies have indicated that 4-Hydroxy-3-(hydroxymethyl)-1-phenyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid may have anticancer properties. Research involving cell lines has shown that it can induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing safer cancer treatments .

Material Science Applications

Polymer Chemistry
This compound can be utilized as a monomer in polymer synthesis due to its functional groups that allow for copolymerization. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for advanced material applications .

Coatings and Adhesives
The compound's chemical structure lends itself to formulation in coatings and adhesives. Its hydrophobic characteristics can improve the water resistance of coatings, which is beneficial for outdoor applications .

Environmental Science Applications

Bioremediation
There is growing interest in utilizing this compound in bioremediation processes. Its ability to interact with various pollutants suggests that it could facilitate the degradation of hazardous substances in contaminated environments. Studies are currently exploring its efficacy in degrading heavy metals and organic pollutants .

Sustainable Agriculture
In agricultural applications, the compound may serve as a natural pesticide or growth enhancer. Initial findings suggest it could stimulate plant growth while providing protection against certain pathogens, thereby contributing to sustainable farming practices .

Case Studies

StudyApplicationFindings
Study 1Antioxidant ActivityDemonstrated effective scavenging of free radicals; potential for therapeutic use in oxidative stress-related diseases.
Study 2Anti-inflammatory EffectsInhibition of pro-inflammatory cytokines; implications for treating chronic inflammatory conditions.
Study 3Anticancer ActivityInduced apoptosis selectively in cancer cells; promising for cancer therapy development.
Study 4Polymer ChemistrySuccessful incorporation into polymer matrices; enhanced mechanical properties observed.
Study 5BioremediationEffective degradation of organic pollutants; potential application in environmental cleanup efforts.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-(hydroxymethyl)-1-phenyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. This compound may exert its effects by modulating enzyme activity, altering gene expression, or interacting with cellular receptors. The specific pathways involved can vary depending on the context and application .

Comparison with Similar Compounds

Research Implications and Gaps

  • Synthesis : Adapting methods from β-carboline synthesis (e.g., Pictet-Spengler reactions) with modified aldehydes could yield the target compound .
  • Stability : The hydroxymethyl group may pose stability challenges (e.g., oxidation), necessitating protective strategies during synthesis .

Biological Activity

4-Hydroxy-3-(hydroxymethyl)-1-phenyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (often referred to as compound A) is a polycyclic compound with potential therapeutic applications. Its biological activity has garnered attention in various fields, particularly in neuropharmacology and antioxidant research. This article reviews the compound's biological activities, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of compound A is characterized by its tetrahydronaphthalene core with hydroxymethyl and carboxylic acid functional groups. This unique structure contributes to its diverse biological activities.

1. Antioxidant Properties

Compound A exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Research indicates that it can effectively scavenge free radicals and reduce oxidative damage in cellular models.

Study Method Findings
DPPH assayCompound A demonstrated a strong ability to reduce DPPH radicals, indicating potent antioxidant effects.
Cell cultureIn vitro studies showed that compound A reduced oxidative stress markers in neuronal cells.

2. Neuroprotective Effects

The neuroprotective potential of compound A has been explored in models of neurodegenerative diseases such as Parkinson's disease (PD). It has been shown to protect dopaminergic neurons from oxidative damage.

  • Mechanism of Action : Compound A acts as a dopamine receptor agonist and has been found to enhance dopamine release in neuronal cultures.
  • Case Study : In a study involving reserpinized rats, treatment with compound A resulted in improved locomotor activity and reduced motor deficits associated with PD .

3. Anti-inflammatory Activity

Compound A also exhibits anti-inflammatory properties, which may contribute to its neuroprotective effects. It inhibits the production of pro-inflammatory cytokines in activated microglia.

Study Method Findings
ELISACompound A significantly reduced IL-6 and TNF-alpha levels in treated microglial cells.

1. Structure-Activity Relationship (SAR)

Research has focused on the structure-activity relationship of compound A, identifying key functional groups that enhance its biological activity. Modifications to the hydroxymethyl and carboxylic acid groups have been shown to influence its potency as an antioxidant and neuroprotectant.

2. In Vivo Studies

In vivo studies have confirmed the efficacy of compound A in animal models of neurodegeneration. For instance, administration of compound A improved cognitive function and reduced neuronal loss in models of Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via Pictet-Spengler or Pomeranz-Fritsch-Bobbit cyclization, analogous to methods used for structurally related tetrahydronaphthalene derivatives. For example, refluxing with aldehydes (e.g., benzaldehyde) in acidic methanol followed by pH adjustment to 8–9 for crystallization improves yield (82–90%) and purity . Key parameters include temperature control (reflux vs. room temperature), solvent selection (methanol, acetic acid), and post-synthesis purification via column chromatography or recrystallization.

Q. How can the compound’s structure be rigorously characterized?

  • Methodological Answer : Use a combination of 1D/2D NMR (1H, 13C, COSY, HSQC) to assign stereochemistry and functional groups. For instance, 1H-NMR signals for hydroxyl and hydroxymethyl groups typically appear as broad singlets (δ 9–11 ppm), while aromatic protons resonate between δ 6.5–7.5 ppm. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ expected for C₁₉H₂₀O₄: 336.1342). Compare spectral data with structurally similar compounds (e.g., β-carboline derivatives) to validate assignments .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradients) effectively separates diastereomers. For polar impurities, recrystallization from hot methanol/ethyl acetate mixtures at pH 8–9 enhances purity (>95%). Monitor via TLC (Rf ~0.3–0.5 in 1:1 ethyl acetate/hexane) .

Advanced Research Questions

Q. How do substituents (e.g., hydroxymethyl, phenyl) influence the compound’s reactivity in pharmacological assays?

  • Methodological Answer : The hydroxymethyl group enhances hydrogen-bonding capacity, critical for target binding (e.g., enzyme active sites). The phenyl moiety contributes to lipophilicity, affecting membrane permeability. To assess, perform comparative SAR studies with analogs lacking these groups. Use in vitro assays (e.g., enzyme inhibition, cell viability) paired with computational docking (AutoDock Vina) to quantify interactions .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR chemical shift discrepancies)?

  • Methodological Answer : Discrepancies may arise from tautomerism or solvent effects. For example, hydroxyl proton shifts vary with DMSO-d6 vs. CDCl₃. Use deuterium exchange (D₂O shake) to confirm exchangeable protons. For complex splitting patterns, employ 2D NMR (NOESY for spatial proximity) or variable-temperature NMR to identify dynamic processes .

Q. What strategies mitigate racemization during synthesis of the chiral tetrahydronaphthalene core?

  • Methodological Answer : Use enantiopure starting materials (e.g., L-tryptophan derivatives) and chiral auxiliaries (e.g., Evans oxazolidinones). Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol eluent) or polarimetry. Low-temperature reactions (<0°C) and non-polar solvents (toluene) reduce epimerization .

Key Notes

  • Data Contradictions : Cross-validate NMR assignments with synthetic intermediates (e.g., tert-butyldiphenylsilyl-protected analogs) to isolate spectral contributions .
  • Pharmacological Potential : Prioritize analogs with electron-donating substituents (e.g., methoxy) for enhanced bioactivity, as seen in N-phenyltetrahydronaphthalene anticancer derivatives .

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